molecular formula C12H10Br2N2O2S B272341 2,5-dibromo-N-(6-methyl-2-pyridinyl)benzenesulfonamide

2,5-dibromo-N-(6-methyl-2-pyridinyl)benzenesulfonamide

Cat. No. B272341
M. Wt: 406.09 g/mol
InChI Key: RQNWVUZYIYCRKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dibromo-N-(6-methyl-2-pyridinyl)benzenesulfonamide, also known as DBMPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBMPB is a sulfonamide derivative that contains two bromine atoms and a pyridine ring, making it a unique compound with interesting properties.

Scientific Research Applications

2,5-dibromo-N-(6-methyl-2-pyridinyl)benzenesulfonamide has been extensively studied for its potential applications in various fields. One of the main areas of research is its use as a fluorescent probe for detecting metal ions. 2,5-dibromo-N-(6-methyl-2-pyridinyl)benzenesulfonamide has been shown to selectively bind to metal ions such as copper and zinc, resulting in a change in its fluorescence properties. This property has been exploited by researchers to develop sensors for detecting metal ions in biological samples.
Another area of research is the use of 2,5-dibromo-N-(6-methyl-2-pyridinyl)benzenesulfonamide as a potential anticancer agent. 2,5-dibromo-N-(6-methyl-2-pyridinyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. The mechanism of action of 2,5-dibromo-N-(6-methyl-2-pyridinyl)benzenesulfonamide involves the inhibition of tubulin polymerization, which is essential for cell division. This property has been exploited by researchers to develop novel anticancer drugs.

Mechanism of Action

The mechanism of action of 2,5-dibromo-N-(6-methyl-2-pyridinyl)benzenesulfonamide involves the inhibition of tubulin polymerization. Tubulin is a protein that is essential for cell division, and its inhibition results in the arrest of the cell cycle. 2,5-dibromo-N-(6-methyl-2-pyridinyl)benzenesulfonamide binds to the colchicine-binding site of tubulin, preventing its polymerization and resulting in the arrest of the cell cycle.
Biochemical and Physiological Effects:
2,5-dibromo-N-(6-methyl-2-pyridinyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,5-dibromo-N-(6-methyl-2-pyridinyl)benzenesulfonamide inhibits the growth of cancer cells by inducing apoptosis. 2,5-dibromo-N-(6-methyl-2-pyridinyl)benzenesulfonamide has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that 2,5-dibromo-N-(6-methyl-2-pyridinyl)benzenesulfonamide has a low toxicity profile, making it a potential candidate for drug development.

Advantages and Limitations for Lab Experiments

2,5-dibromo-N-(6-methyl-2-pyridinyl)benzenesulfonamide has several advantages for lab experiments. It is a highly selective fluorescent probe for metal ions, making it a useful tool for detecting metal ions in biological samples. 2,5-dibromo-N-(6-methyl-2-pyridinyl)benzenesulfonamide is also a potent inhibitor of tubulin polymerization, making it a potential candidate for anticancer drug development. However, 2,5-dibromo-N-(6-methyl-2-pyridinyl)benzenesulfonamide has some limitations for lab experiments. Its synthesis method is complex and requires specialized equipment. 2,5-dibromo-N-(6-methyl-2-pyridinyl)benzenesulfonamide is also a relatively new compound, and its properties and applications are still being explored.

Future Directions

There are several future directions for 2,5-dibromo-N-(6-methyl-2-pyridinyl)benzenesulfonamide research. One area of research is the development of 2,5-dibromo-N-(6-methyl-2-pyridinyl)benzenesulfonamide-based sensors for detecting metal ions in biological samples. Another area of research is the development of 2,5-dibromo-N-(6-methyl-2-pyridinyl)benzenesulfonamide-based anticancer drugs. The mechanism of action of 2,5-dibromo-N-(6-methyl-2-pyridinyl)benzenesulfonamide on tubulin polymerization is still not fully understood, and further research in this area could lead to the development of novel anticancer drugs. Additionally, the synthesis of 2,5-dibromo-N-(6-methyl-2-pyridinyl)benzenesulfonamide could be optimized to make it more accessible for researchers.

Synthesis Methods

The synthesis of 2,5-dibromo-N-(6-methyl-2-pyridinyl)benzenesulfonamide involves the reaction of 2,5-dibromo-4-chlorobenzenesulfonamide with 6-methyl-2-pyridinecarboxaldehyde in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of 2,5-dibromo-N-(6-methyl-2-pyridinyl)benzenesulfonamide. This method has been reported in the literature and has been used by many researchers to synthesize 2,5-dibromo-N-(6-methyl-2-pyridinyl)benzenesulfonamide.

properties

Product Name

2,5-dibromo-N-(6-methyl-2-pyridinyl)benzenesulfonamide

Molecular Formula

C12H10Br2N2O2S

Molecular Weight

406.09 g/mol

IUPAC Name

2,5-dibromo-N-(6-methylpyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C12H10Br2N2O2S/c1-8-3-2-4-12(15-8)16-19(17,18)11-7-9(13)5-6-10(11)14/h2-7H,1H3,(H,15,16)

InChI Key

RQNWVUZYIYCRKS-UHFFFAOYSA-N

SMILES

CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)Br

Canonical SMILES

CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Br)Br

Origin of Product

United States

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